2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL
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Overview
Description
2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an amine with an aldehyde or ketone This compound is characterized by the presence of a hydroxynaphthyl group and a pyridin-3-ol moiety, connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 3-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL exerts its effects is primarily through its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes and leading to antimicrobial or anticancer effects. The compound’s structure allows it to chelate metal ions, forming stable coordination complexes that can interfere with enzyme activity and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]urea: Similar structure but with a urea group instead of a pyridin-3-ol moiety.
3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate: A related Schiff base with a perchlorate counterion.
Uniqueness
2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL is unique due to its specific combination of a hydroxynaphthyl group and a pyridin-3-ol moiety. This structure allows it to form stable metal complexes with distinct properties, making it valuable in various applications, from catalysis to medicine .
Properties
Molecular Formula |
C16H12N2O2 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridin-3-ol |
InChI |
InChI=1S/C16H12N2O2/c19-14-8-7-11-4-1-2-5-12(11)13(14)10-18-16-15(20)6-3-9-17-16/h1-10,19-20H |
InChI Key |
PSXBXJNLRFGQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=CC=N3)O)O |
Origin of Product |
United States |
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